2-Pyridineethanol, 1-oxide
Overview
Description
2-Pyridineethanol, 1-oxide is an organic compound with the molecular formula C7H9NO2. It is a derivative of pyridine, where the nitrogen atom in the pyridine ring is oxidized, and an ethanol group is attached to the second carbon of the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Pyridineethanol, 1-oxide can be synthesized through several methods. One common approach involves the oxidation of 2-pyridineethanol using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions, ensuring the selective oxidation of the nitrogen atom in the pyridine ring .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2-pyridineethanol in the presence of a noble metal catalyst like ruthenium or palladium. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Pyridineethanol, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: It can be reduced back to 2-pyridineethanol under specific conditions.
Substitution: The ethanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Hydrogen gas in the presence of a catalyst.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation Products: More oxidized pyridine derivatives.
Reduction Products: 2-pyridineethanol.
Substitution Products: Various substituted pyridine derivatives.
Scientific Research Applications
2-Pyridineethanol, 1-oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and as a solvent for specific reactions
Mechanism of Action
The mechanism of action of 2-pyridineethanol, 1-oxide involves its ability to act as a mild Lewis base. It can activate certain Lewis acidic parts of molecules, increasing the reactivity of its nucleophilic part towards various reactions with electrophiles. This property makes it a valuable catalyst in organic synthesis .
Comparison with Similar Compounds
2-Pyridineethanol: The non-oxidized form of 2-pyridineethanol, 1-oxide.
2-Piperidineethanol: A hydrogenated derivative of 2-pyridineethanol.
Pyridine N-oxides: A broader class of compounds where the nitrogen atom in the pyridine ring is oxidized .
Uniqueness: this compound stands out due to its specific oxidation state and the presence of the ethanol group, which imparts unique chemical properties and reactivity compared to its non-oxidized and hydrogenated counterparts .
Properties
IUPAC Name |
2-(1-oxidopyridin-1-ium-2-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c9-6-4-7-3-1-2-5-8(7)10/h1-3,5,9H,4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLHXYAXOACXKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C(=C1)CCO)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70307093 | |
Record name | 2-Pyridineethanol, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70307093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64364-85-8 | |
Record name | NSC187518 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187518 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Pyridineethanol, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70307093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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